molecular formula C11H7NO4 B1371418 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione CAS No. 55484-53-2

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B1371418
CAS RN: 55484-53-2
M. Wt: 217.18 g/mol
InChI Key: YOVNLDXKLKJVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione, commonly known as AID, is a chemical compound with a molecular formula of C11H7NO4. It is a versatile compound that has been widely used in scientific research for various applications.

Scientific Research Applications

Dental Material Research

The compound has been utilized in the synthesis of highly cross-linked networks suitable for dental applications. These networks are obtained by photoinitiated polymerization, which can be considered a new class of dental restorative resins . The polymerization process involves coinitiators like amines, and the resulting material exhibits properties such as reduced volume shrinkage and hardness comparable to existing restorative composite materials.

Water Treatment and Dye Removal

In the field of environmental science, this compound has been incorporated into hydrogels based on poly ( [2- (acryloyloxy)ethyl] trimethylammonium chloride) and nanocellulose for the removal of methyl orange dye from water . These bio-based hydrogels demonstrate high adsorption capacity and can be potentially used for treating water contaminated with anionic dyes.

Drug Development

The compound’s derivatives have been explored in drug development, particularly as inhibitors of enzymes like phosphodiesterase 4 and tumor necrosis factor-alpha . These inhibitors have significant potential in treating inflammatory diseases and are a subject of ongoing pharmaceutical research.

Organic Synthesis

In organic chemistry, the compound serves as a precursor for various synthetic pathways. It has been used to synthesize esters that are valuable intermediates in the preparation of more complex organic molecules .

Material Science

The compound’s structural properties make it suitable for creating materials with specific mechanical and thermal characteristics. Its derivatives have been used to develop substances with desired properties for material science applications .

Biomedical Applications

Research has indicated the potential use of this compound in biomedical applications, particularly in the development of bioactive materials that can interact with biological systems .

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVNLDXKLKJVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)ON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631243
Record name 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

CAS RN

55484-53-2
Record name 2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(Acryloyloxy)-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.